molecular formula C6H13N B123346 2,5-Dimethylpyrrolidine CAS No. 3378-71-0

2,5-Dimethylpyrrolidine

Cat. No. B123346
CAS RN: 3378-71-0
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine is a chemical compound that is a derivative of pyrrolidine with two methyl groups substituted at the 2nd and 5th positions of the pyrrolidine ring. It is a secondary amine and is known for its involvement in various chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of 2,5-dimethylpyrrolidine derivatives has been explored in several studies. For instance, a synthetic route to (2S,5S)-dimethylpyrrolidine, which can be applied to the synthesis of its enantiomers, has been developed starting from a mixture of isomers of 2,5-hexanediol, using (S)-α-methylbenzylamine as a chiral auxiliary10. Additionally, 5,5-dimethyl-1H-pyrrol-2(5H)-one, a related compound, was prepared from 5,5-dimethylpyrrolidine-2,4-dione in a two-step process with a 71% overall yield and further converted to N-substituted derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2,5-dimethylpyrrolidine derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, a novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized and characterized by XRD, and its structure was confirmed to be in good agreement with density functional theory (DFT) data .

Chemical Reactions Analysis

2,5-Dimethylpyrrolidine and its derivatives participate in a variety of chemical reactions. The photodissociation dynamics of 2,5-dimethylpyrrole (2,5-DMP) were investigated, showing that excitation at longer wavelengths leads to population of the 1(1)A2(pisigma*) excited state, and at shorter wavelengths, stronger dipole-allowed transitions become apparent . Additionally, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylpyrrolidine derivatives have been studied extensively. For instance, the compound's absorption spectra, PMR spectra, and pKa values were characterized for 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers . The spectroscopic and structural characterization of novel interaction products, such as the reaction of 5-trifluoromethyl-pyridine-2-thione with iodine, has also been reported .

Scientific Research Applications

Asymmetric Synthesis

A study by Zwaagstra, Meetsma, and Feringa (1993) developed a new synthetic route for (2S,5S)-dimethylpyrrolidine, demonstrating its potential in asymmetric synthesis. This enantiomerically pure compound can be obtained via a short reaction sequence, highlighting its application in stereochemical research and synthesis (Zwaagstra et al., 1993).

Metabolism Studies

Mitchell and Waring (1978) researched the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, providing insights into its metabolic pathways. This study is crucial for understanding how such compounds are processed in biological systems (Mitchell & Waring, 1978).

Diastereoselective Synthesis

Boga, Manescalchi, and Savoia (1994) explored the reductive amination of hexanedione and heptanedione to produce 2,5-dimethylpyrrolidines, emphasizing the compound's role in diastereoselective synthesis. This work contributes to the field of organic synthesis, especially in creating specific molecular structures with desired stereochemical properties (Boga et al., 1994).

Absolute Configuration Assignment

Research by Perrone and Tortorella (1978) on the absolute configuration assignment to trans-2,5-dimethylpyrrolidine showcases its application in stereochemistry. Their method involves radical chlorination and offers insights into determining the spatial arrangement of atoms in molecules (Perrone & Tortorella, 1978).

Monoclonal Antibody Production

Aki et al. (2021) discovered that a compound related to 2,5-dimethylpyrrole enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is significant for biotechnology and pharmaceutical manufacturing, particularly in the production of monoclonal antibodies (Aki et al., 2021).

Neurotoxicity Studies

Studies on the neurotoxicity of 2,5-hexanedione, which forms 2,5-dimethylpyrrole adducts, provide insights into the neurotoxic effects of related compounds. This research is crucial for understanding the toxicological aspects of such chemicals in neurological health (DeCaprio, Strominger, & Weber, 1983).

Enantiomeric Synthesis

Yamamoto et al. (1993) described the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines from dimethyl rac-2,5-dibromoadipate, demonstrating the compound's utility in creating enantiomerically pure substances. This research is significant for pharmaceutical and chemical industries focusing on chiral molecules (Yamamoto et al., 1993).

Safety and Hazards

2,5-Dimethylpyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,5-dimethylpyrrolidine
Source PubChem
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InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEBFPAXSQXIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80955362
Record name 2,5-Dimethylpyrrolidine
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dimethylpyrrolidine

CAS RN

3378-71-0
Record name 2,5-Dimethylpyrrolidine
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Record name 2,5-Dimethylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,5-dimethylpyrrolidine?

A: 2,5-Dimethylpyrrolidine has the molecular formula C6H13N and a molecular weight of 99.18 g/mol. []

Q2: Are there different stereoisomers of 2,5-dimethylpyrrolidine?

A: Yes, 2,5-dimethylpyrrolidine exists as both cis and trans isomers. The trans isomer can further exist as (2S,5S)- and (2R,5R)- enantiomers. These isomers can exhibit different properties and reactivities. [, , ]

Q3: What synthetic approaches are commonly employed for the preparation of 2,5-dimethylpyrrolidines?

A: Several methods exist for synthesizing 2,5-dimethylpyrrolidines. One approach utilizes the reaction of 2,5-hexanedione with primary amines in the presence of a selective reducing agent like tetracarbonylhydridoferrate(O). [] Another method involves the aminomercuration-demercuration of 1,4-hexadiene or 1,5-hexadiene, leading to the formation of cis and trans-2,5-dimethyl-N-arylpyrrolidines, respectively. [, ]

Q4: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dimethylpyrrolidines via aminomercuration-demercuration?

A: The aminomercuration-demercuration of 1,4-hexadiene using carbamates and mercury(II) nitrate followed by sodium borohydride reduction yields predominantly cis-N-alkoxycarbonyl-2,5-dimethylpyrrolidines. Conversely, the same reaction sequence with 1,5-hexadiene affords primarily trans-3,5-dimethylmorpholines. []

Q5: What are the main applications of 2,5-dimethylpyrrolidine derivatives?

A: 2,5-Dimethylpyrrolidine derivatives, particularly chiral ones, have found use as chiral auxiliaries in asymmetric synthesis. [, ] Additionally, they serve as building blocks for synthesizing various compounds, including pharmaceuticals and liquid crystals. [, , , ]

Q6: How does the chirality of 2,5-dimethylpyrrolidine impact its applications?

A: The chirality of 2,5-dimethylpyrrolidine plays a crucial role in its applications, particularly in asymmetric synthesis. For instance, its use as a chiral auxiliary can induce high diastereoselectivity in reactions like the [2+2] cycloaddition of olefins to chiral keteniminium salts, leading to the formation of enantioenriched products. []

Q7: Has 2,5-dimethylpyrrolidine been investigated for its biological activity?

A: Yes, a study investigated the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in various rodent species. Results showed that the compound is readily absorbed and metabolized, with cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide being the major metabolite. []

Q8: Are there any examples of 2,5-dimethylpyrrolidine being used in materials science?

A: Yes, 2,5-dimethylpyrrolidine serves as a crucial structural motif in the development of liquid crystalline materials. Researchers have synthesized all-organic radical liquid crystalline compounds incorporating the 2,5-dimethylpyrrolidine-1-oxy unit. These compounds exhibit various liquid crystalline phases, including smectic A (SmA) and twisted grain boundary A (TGBA), depending on the molecular structure and chirality. [, ]

Q9: How does the structure of 2,5-dimethylpyrrolidine-based radical liquid crystals affect their properties?

A: The orientation of the binding group connecting the core and side chains significantly influences the liquid crystalline properties. For instance, compounds with an ester linkage (-OCO-) exhibit different phase behavior compared to those with an inverted ester linkage (-COO-). X-ray crystallography reveals that this structural difference impacts the molecular packing and intermolecular interactions within the crystal lattice, ultimately affecting their mesophase behavior. []

Q10: Have computational methods been employed to study 2,5-dimethylpyrrolidine derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the magnetic properties of 2,5-dimethylpyrrolidine-based nitroxyl radicals. These calculations helped rationalize the observed antiferromagnetic interactions in the solid state, which arise from close contact between the nitroxyl oxygen and β-methyl carbon atoms in neighboring molecules. []

Q11: Can you elaborate on the use of computational methods for studying the stereochemistry of 2,5-dimethylpyrrolidine-based metal complexes?

A: DFT calculations have been instrumental in understanding the stereochemical behavior of ruthenium complexes bearing chiral 2,5-dimethylpyrrolidine-derived PNN pincer ligands. These calculations revealed that the chirality of the pyrrolidine moiety influences the preferred stereochemistry at the ruthenium center. The study showed that the N- and Ru-based stereogenic centers in these complexes are stereochemically labile and provided insights into the epimerization mechanisms. [, ]

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